1-Fluoropentane

Catalog No.
S577114
CAS No.
592-50-7
M.F
C5H11F
M. Wt
90.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoropentane

CAS Number

592-50-7

Product Name

1-Fluoropentane

IUPAC Name

1-fluoropentane

Molecular Formula

C5H11F

Molecular Weight

90.14 g/mol

InChI

InChI=1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3

InChI Key

OEPRBXUJOQLYID-UHFFFAOYSA-N

SMILES

CCCCCF

Synonyms

1-fluoropentane, n-amyl fluoride, n-pentyl fluoride

Canonical SMILES

CCCCCF

Organic Synthesis Intermediate

One primary application of 1-fluoropentane in scientific research is as an intermediate in organic synthesis []. Its linear structure and the presence of a single fluorine atom create a reactive site while maintaining overall stability. This allows for controlled manipulation during the synthesis of complex organic molecules. Researchers utilize 1-fluoropentane in the production of various pharmaceuticals, specialty chemicals, and advanced materials.

Solvent for Specific Applications

1-Fluoropentane's properties make it a valuable solvent for specific scientific research applications. Being insoluble in water but miscible with many organic solvents like ethanol, benzene, and chloroform [], it offers distinct advantages. Researchers can leverage 1-fluoropentane for reactions requiring non-aqueous environments or for isolating non-polar compounds from water-based mixtures. Additionally, its low boiling point (69.5°C) allows for easy evaporation during purification processes [].

1-Fluoropentane is a fluorinated alkane with the molecular formula C5H11F. It consists of five carbon atoms, eleven hydrogen atoms, and one fluorine atom, giving it a molecular weight of approximately 90.14 g/mol. The compound is characterized by its straight-chain structure, where the fluorine atom is attached to the first carbon of the pentane chain. Its IUPAC name is 1-fluoropentane, and it can be represented using various structural formulas, including SMILES (CCCCCF) and InChI (InChI=1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3) .

  • Flammability: 1-Fluoropentane is a flammable liquid with a low flash point (around -12 °C) []. It can readily ignite and pose a fire hazard.
  • Toxicity: Limited data is available on the specific toxicity of 1-fluoropentane. However, it is advisable to handle it with care as it may be irritating to the skin, eyes, and respiratory system upon contact or inhalation.
  • Reactivity: 1-Fluoropentane can react violently with strong oxidizing agents [].
Typical of alkanes and alkyl halides. These include:

  • Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles in reactions such as hydrolysis or with alcohols to form ethers.
  • Elimination Reactions: Under strong conditions, it can lose hydrogen fluoride to form alkenes.
  • Radical Reactions: It can participate in radical substitution reactions, especially under UV light, leading to the formation of other halogenated compounds.

The reactivity of 1-fluoropentane is influenced by the presence of the electronegative fluorine atom, which stabilizes the carbon chain and affects its interaction with nucleophiles .

1-Fluoropentane can be synthesized through various methods:

  • Halogenation of Pentane: Direct fluorination of pentane using fluorine gas in the presence of ultraviolet light can yield 1-fluoropentane along with other fluorinated products.
  • Nucleophilic Substitution: Reacting a suitable alkyl halide with a fluoride source (e.g., potassium fluoride) can selectively introduce the fluorine atom at the desired position.
  • Electrophilic Fluorination: Utilizing electrophilic fluorination methods involving reagents like N-fluorobenzenesulfonimide may also provide a pathway for synthesis .

1-Fluoropentane finds applications in several fields:

  • Solvent: Due to its properties as a non-polar solvent, it is used in organic synthesis and extraction processes.
  • Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Refrigerants: Its derivatives may be explored as potential refrigerants due to their low environmental impact compared to traditional halogenated compounds.

Several compounds share structural similarities with 1-fluoropentane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-ChloropentaneC5H11ClContains chlorine instead of fluorine
2-FluoropentaneC5H11FFluorine at the second carbon
PentaneC5H12No halogen substituent
1-BromopentaneC5H11BrContains bromine; typically more reactive
1-IodopentaneC5H11IContains iodine; larger atomic size affects reactivity

Uniqueness

1-Fluoropentane is unique due to its specific positioning of the fluorine atom at the terminal carbon, which influences its physical properties such as boiling point and solubility compared to other halogenated pentanes. Its relatively low molecular weight and high flammability also distinguish it from heavier halogenated compounds like 1-bromopentane or 1-iodopentane .

XLogP3

2.3

Boiling Point

62.8 °C

LogP

2.33 (LogP)

Melting Point

-120.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

184.16 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

592-50-7

Wikipedia

1-Fluoropentane

General Manufacturing Information

Pentane, 1-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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